molecular formula C13H26N2O2 B2641670 tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate CAS No. 1784045-77-7

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B2641670
CAS No.: 1784045-77-7
M. Wt: 242.363
InChI Key: SEDVWISXOJNMEA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate (CAS: 1784045-77-7) is a piperidine derivative with a molecular formula of C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the piperidine ring, a methyl substituent at the 2-position, and a 2-aminoethyl side chain at the 4-position. This structural configuration confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological or metabolic disorders. Its aminoethyl group enhances reactivity in coupling reactions, while the tert-butyl carbamate moiety provides steric protection for secondary functional groups during synthetic processes .

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10-9-11(5-7-14)6-8-15(10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDVWISXOJNMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-bromoethyl)-2-methylpiperidine-1-carboxylate with an amine source such as ethylenediamine. The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate, in an appropriate solvent such as dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

a. PROTAC Development

One significant application of tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate is in the development of PROTACs (proteolysis-targeting chimeras). This compound serves as a semi-flexible linker that can enhance the efficacy of targeted protein degradation strategies. The incorporation of such linkers is crucial for optimizing the three-dimensional orientation of bifunctional protein degraders, which directly influences the formation of ternary complexes essential for effective drug action .

b. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, a related compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, suggesting its potential role in Alzheimer's disease treatment. This compound was shown to inhibit β-secretase activity and reduce the aggregation of amyloid beta peptides, which are implicated in neurodegenerative processes .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the protection of functional groups to minimize side reactions. The synthetic pathway has been optimized to improve yield and reduce by-products, making it more efficient for laboratory applications .

Case Study 1: Alzheimer's Disease Model

In a study evaluating the efficacy of a compound structurally similar to this compound in an Alzheimer's disease model, researchers administered the compound to rats subjected to scopolamine-induced cognitive impairment. The results indicated a significant reduction in amyloid beta levels and improvement in cognitive function compared to control groups .

Case Study 2: Targeted Protein Degradation

Another study focused on the use of this compound in targeted protein degradation mechanisms. By modifying the linker properties with this compound, researchers were able to enhance the selectivity and potency of PROTACs against specific oncogenic proteins, leading to promising results in cancer therapy .

Comparative Analysis Table

Application AreaCompound TypeKey Findings
PROTAC DevelopmentSemi-flexible linkerImproved ternary complex formation
Neuroprotectionβ-secretase inhibitorReduced amyloid beta aggregation
Cognitive EnhancementAlzheimer's disease modelImproved cognitive function in scopolamine-treated rats
Cancer TherapyTargeted protein degradationEnhanced selectivity against oncogenic proteins

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Reactivity :

  • The primary amine in the target compound enables nucleophilic reactions (e.g., amidation, Schiff base formation), whereas the hydroxyl group in the 4-hydroxy-2,2-dimethyl analog limits its reactivity to esterification or oxidation pathways .
  • The 2,2-dimethyl substituents in the second analog introduce steric hindrance, reducing accessibility to the piperidine nitrogen compared to the single methyl group in the target compound .

Electronic and Solubility Properties: The aminoethyl group in the target compound enhances water solubility due to its polarity, whereas the chlorophenyl substituent in the pyridine-based analog increases lipophilicity, favoring membrane permeability in biological systems .

Crystallographic and Hydrogen-Bonding Behavior: X-ray diffraction studies (e.g., on analogs like the pyridine derivative) reveal that chlorophenyl and carboxamide groups promote extensive hydrogen-bonding networks, stabilizing crystal lattices . In contrast, the aminoethyl group in the target compound may form weaker intermolecular interactions, leading to lower melting points .

Biological Activity

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This compound features a piperidine core with a tert-butyl group and an aminoethyl side chain, which may contribute to its biological activity.

  • Molecular Formula : C13_{13}H26_{26}N2_2O2_2
  • Molecular Weight : 242.36 g/mol
  • CAS Number : 946517-83-5

The compound's structure facilitates various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to function as an enzyme inhibitor and receptor ligand , which can modulate biological pathways by influencing the activity of these targets.

Potential Therapeutic Applications

  • Neurological Disorders : The compound is being investigated for its potential in drug development aimed at treating neurological disorders. Its structural features suggest it may interact with neurotransmitter systems, potentially influencing conditions such as Alzheimer's disease and depression.
  • Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes associated with neurodegenerative processes, thereby offering protective effects against neurotoxic agents like amyloid-beta peptide (Aβ) .
  • Antidepressant Properties : Preliminary research suggests that this compound may exhibit antidepressant-like effects, possibly through modulation of serotonin or norepinephrine pathways.

In Vitro Studies

A study exploring the effects of this compound on astrocytes subjected to Aβ toxicity showed that it could enhance cell viability significantly. When treated with Aβ alone, astrocytes exhibited reduced viability; however, co-treatment with this compound improved viability by approximately 62% . This indicates a protective role against oxidative stress induced by neurotoxic agents.

In Vivo Studies

In vivo assessments of the compound's efficacy in animal models have shown mixed results. While some studies report promising outcomes in terms of neuroprotection and cognitive enhancement, others indicate limitations related to bioavailability in the central nervous system . Further research is needed to optimize delivery methods and assess long-term effects.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate539822-98-51.00Contains a methylamino group, enhancing lipophilicity
Tert-butyl piperazine-1-carboxylate57260-71-61.00Lacks the aminoethyl side chain, resulting in different activities
(S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate1017606-58-40.93Contains an aminopropyl group, influencing pharmacodynamics differently

This table illustrates how minor structural changes can lead to significant differences in biological activity.

Q & A

Q. Basic Validation :

  • NMR Analysis : Compare chemical shifts with similar Boc-protected piperidine derivatives. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR .
  • IR Spectroscopy : Confirm Boc group presence via C=O stretch at ~1680–1720 cm⁻¹ .
    Advanced Resolution of Contradictions :
  • Dynamic Effects : Rotameric splitting in NMR may occur due to restricted rotation around the piperidine ring. Use variable-temperature NMR to resolve overlapping peaks .
  • Impurity Identification : LC-MS or HRMS can detect byproducts (e.g., de-Boc intermediates). Cross-reference with databases like PubChem for unexpected signals .

What safety protocols are critical when handling this compound?

Q. Basic Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Procedures : For skin contact, rinse immediately with water (≥15 minutes) and seek medical attention if irritation persists .
    Advanced Hazard Mitigation :
  • Toxicity Management : Although acute toxicity data is limited (oral LD₅₀ > 2000 mg/kg in rodents), treat the compound as a Category 4 hazard (harmful if swallowed) .
  • Fire Safety : Use CO₂ or dry powder extinguishers; avoid water jets, as combustion may release toxic nitrous oxides .

How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the compound’s stereochemistry?

Q. Basic Crystallography :

  • Data Collection : Use SHELX suite (e.g., SHELXL) for structure refinement. Ensure high-resolution data (<1.0 Å) for accurate bond-length and angle measurements .
    Advanced Analysis :
  • Disorder Modeling : If the 2-methyl group exhibits positional disorder, apply restraints or constraints during refinement to improve model reliability .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and π-π interactions .

What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Q. Basic Stability Testing :

  • pH Studies : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 24–72 hours .
    Advanced Degradation Pathways :
  • Boc Group Hydrolysis : Under acidic conditions (pH < 3), the Boc group may cleave, releasing CO₂. Track via TGA or FTIR to quantify decomposition .
  • Oxidative Stability : Expose to H₂O₂ or UV light to simulate oxidative stress. Use LC-MS to identify degradation products (e.g., piperidine oxides) .

How can computational methods predict the compound’s reactivity and interactions in biological systems?

Q. Basic Modeling :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites. For example, the aminoethyl group may act as a hydrogen bond donor .
    Advanced Applications :
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like GPCRs or kinases. Validate with experimental IC₅₀ values from enzyme assays .
  • MD Simulations : Analyze solvation effects in water/octanol systems to predict logP and membrane permeability .

What are the best practices for resolving low yields in multi-step syntheses involving this compound?

Q. Basic Troubleshooting :

  • Intermediate Characterization : Isolate and verify each intermediate via ¹H NMR and MS to identify yield-limiting steps .
    Advanced Process Chemistry :
  • Flow Chemistry : Implement continuous flow systems for Boc protection to enhance mixing and reduce reaction time .
  • Catalysis Screening : Test palladium or nickel catalysts for coupling steps to improve efficiency (e.g., Buchwald-Hartwig amination) .

How does the compound’s logP and solubility profile influence its applicability in medicinal chemistry?

Q. Basic Physicochemical Profiling :

  • logP Determination : Use shake-flask method with octanol/water partitioning. Expected logP ~2.5–3.5 due to Boc and methyl groups .
    Advanced Formulation :
  • Salt Formation : Improve aqueous solubility by converting the free amine (after Boc deprotection) to hydrochloride or phosphate salts .
  • Prodrug Design : Modify the aminoethyl group with ester linkages to enhance bioavailability .

What analytical techniques are most reliable for detecting trace impurities in this compound?

Q. Basic Purity Assessment :

  • HPLC-UV/ELS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities ≥0.1% .
    Advanced Characterization :
  • NMR Cryoprobes : Enhance sensitivity for low-abundance impurities (e.g., residual solvents like DMF) via ¹³C NMR .
  • HRMS-Orbitrap : Achieve ppm-level mass accuracy to identify unexpected byproducts (e.g., Michael adducts) .

How can researchers validate the compound’s biological activity while minimizing off-target effects?

Q. Basic Screening :

  • In Vitro Assays : Test against target enzymes (e.g., proteases) using fluorescence-based substrates. Include positive/negative controls .
    Advanced Specificity Analysis :
  • CRISPR-Cas9 Knockouts : Use gene-edited cell lines to confirm target dependency of observed activity .
  • Proteome Profiling : Employ affinity pulldown with biotinylated analogs and mass spectrometry to identify interacting proteins .

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